Several papers detail the synthesis of compounds structurally similar to 3-Chloro-N-(3-chloro-4-methylphenyl)propanamide. One common approach involves the reaction of a substituted aniline with a substituted propanoic acid or its derivative. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide involved reacting 3-chloro-4-fluoroaniline with diphenylacetyl chloride. [ [] https://www.semanticscholar.org/paper/f12a780da12f14790e19e841f0c01eeb13f0fdbb ]
Another method utilizes the reaction of a substituted imine with chloroacetyl chloride. For instance, (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol was synthesized by reacting the corresponding imine with chloroacetyl chloride. [ [] https://www.semanticscholar.org/paper/c87c4c5748ba2df40bed6c6878e9b739c595d32a ]
The provided papers reveal crucial information about the molecular structure of compounds analogous to 3-Chloro-N-(3-chloro-4-methylphenyl)propanamide. X-ray crystallography studies elucidate their three-dimensional structure, highlighting key bond lengths, angles, and conformations. For example, in the crystal structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide, the dihedral angle between the benzene ring and the amido –NHCO– plane was found to be 15.0 (2)°. [ [] https://www.semanticscholar.org/paper/35ada26daa9377b076471d751aad5fcdc8987e12 ]
The provided papers also shed light on various chemical reactions involving compounds similar to 3-Chloro-N-(3-chloro-4-methylphenyl)propanamide. One notable reaction is the thermal decomposition of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole, which yields 1,1,3-trimethyl-2-phenylindene. [ [] https://www.semanticscholar.org/paper/cdf273504a843b4a441913c9ce52088f365de35c ]
While the provided papers primarily focus on synthesis and structural analysis, some offer insights into the potential mechanism of action for compounds structurally similar to 3-Chloro-N-(3-chloro-4-methylphenyl)propanamide. For instance, 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) acts as a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [ [] https://www.semanticscholar.org/paper/24dfcd02b85846ad7fd0de1b1c719a13737edc80 ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: